N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one
- N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide
- N-(2-ethoxyphenyl)-2-(hydroxyimino)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its chromene core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of new materials and therapeutic agents, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-14(16)19-17(20)13-11-12-7-3-5-9-15(12)23-18(13)21/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
CCDISSFUHLHHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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